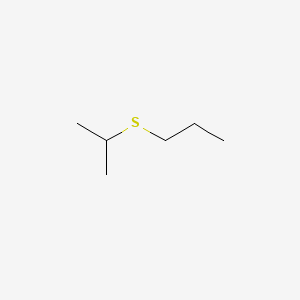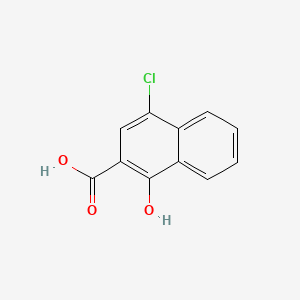
(2R,3R,4S,5R,6R)-2-(Allyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Übersicht
Beschreibung
(2R,3R,4S,5R,6R)-2-(Allyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, also known as this compound, is a useful research compound. Its molecular formula is C9H16O6 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
It is known that similar compounds, such as alkyl glycosides, interact with various biological targets due to their surfactant properties .
Mode of Action
They can interact with biological membranes, potentially altering their properties and affecting the function of membrane-bound proteins .
Biochemical Pathways
Alkyl glycosides are known to interact with biological membranes, which could potentially affect various cellular processes and signaling pathways .
Pharmacokinetics
It is known that alkyl glycosides are soluble in water and ethanol, and their solubility decreases with increasing alkyl chain length . This could potentially affect the bioavailability of ALLYL-BETA-D-GALACTOPYRANOSIDE.
Result of Action
It is known that alkyl glycosides can exhibit surfactant properties, potentially altering the properties of biological membranes and affecting the function of membrane-bound proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ALLYL-BETA-D-GALACTOPYRANOSIDE. For instance, the solubility of alkyl glycosides, including ALLYL-BETA-D-GALACTOPYRANOSIDE, in water is an endothermic process, meaning it requires heat . Therefore, temperature could potentially influence the solubility and, consequently, the bioavailability and efficacy of ALLYL-BETA-D-GALACTOPYRANOSIDE.
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2/t5-,6+,7+,8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNKZTHFPGIJNS-QMGXLNLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (2R,3R,4S,5R,6R)-2-(Allyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol in carbohydrate chemistry?
A1: this compound, or allyl β-D-galactopyranoside, serves as a valuable building block in synthesizing more complex carbohydrates. [, ] Its allyl group allows for selective deprotection and further functionalization, making it a versatile starting material for creating diverse oligosaccharides and glycoconjugates. [, ]
Q2: How can this compound be synthesized enzymatically?
A2: Research demonstrates the successful enzymatic synthesis of allyl β-D-galactopyranoside from lactose using β-D-galactosidase derived from Streptococcus thermophilus. [] This method offers a greener and potentially more efficient alternative to traditional chemical synthesis. []
Q3: What challenges arise when using this compound in oligosaccharide synthesis?
A3: While valuable, utilizing this compound in oligosaccharide synthesis presents challenges related to achieving regioselectivity during glycosylation reactions. [] Studies indicate that the reaction conditions and protecting groups on the glycosyl acceptor significantly impact the yield and selectivity of the desired (1→3)-linked disaccharide product. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















